N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
CAS No.: 1040665-32-4
Cat. No.: VC11931792
Molecular Formula: C19H15ClN2O3S
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040665-32-4 |
|---|---|
| Molecular Formula | C19H15ClN2O3S |
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H15ClN2O3S/c1-12(23)13-5-7-16(8-6-13)22-18(24)11-26-19-21-10-17(25-19)14-3-2-4-15(20)9-14/h2-10H,11H2,1H3,(H,22,24) |
| Standard InChI Key | YKDHWTNZMSUUBD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl |
Introduction
N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of acetamides. Its chemical structure features an acetylphenyl group connected to a sulfanyl oxazole moiety, which contributes to its potential biological activity. The compound has a molecular formula of C17H16ClN2O2S and a molecular weight of approximately 344.84 g/mol, although some sources may slightly vary in the reported molecular weight, such as 386.9 g/mol .
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit various biological activities, although further research is needed to fully elucidate its therapeutic potential. The presence of chlorophenyl and oxazole groups indicates potential interactions with biological targets, which could lead to novel therapeutic applications.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Not directly reported for this compound, but similar structures may exhibit such properties. |
| Anti-inflammatory Activity | Possible due to structural similarities with known anti-inflammatory compounds. |
| Anticancer Activity | Not specifically documented, but related compounds with oxazole or thiazole rings have shown anticancer properties. |
Interaction Studies and Therapeutic Potential
Interaction studies are crucial for understanding how N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide interacts with biological targets. These studies typically involve assessing the compound's ability to bind to specific proteins or enzymes, which helps in evaluating its therapeutic potential and safety profile.
Related Compounds and Structural Similarities
Several compounds share structural similarities with N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide. These include:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-acetylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | C19H15ClN2O3 | Contains an oxazole ring; potential antimicrobial activity |
| N-(4-acetylaminophenyl)-2-{[5-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide | C18H17ClN2OS | Similar sulfanyl structure; may have anti-inflammatory properties |
| 5-(4-acetylphenyl)-N-(5-methyl-1,3-oxazol-2-yl)furan-2-carboxamide | C17H14N2O4 | Incorporates furan; known for anticancer activity |
The uniqueness of N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer distinct biological activities not observed in other similar compounds.
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